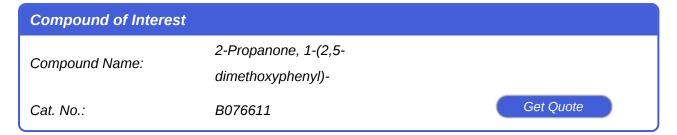


A Spectroscopic Comparison of 2,5-Dimethoxyphenylacetone and Its Analogues

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This guide provides a detailed spectroscopic comparison of 2,5-dimethoxyphenylacetone and its structural analogues. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key spectral data and experimental methodologies.

Introduction

2,5-Dimethoxyphenylacetone is a chemical intermediate of interest in various fields of chemical synthesis. Understanding its spectroscopic properties, alongside those of its analogues, is crucial for identification, characterization, and quality control. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data.

Data Presentation

The following tables summarize the key spectroscopic data for 2,5-dimethoxyphenylacetone and selected analogues.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm
2,5-Dimethoxyphenylacetone	6.75-6.68 (m, 3H, Ar-H), 3.77 (s, 3H, OCH ₃), 3.75 (s, 3H, OCH ₃), 3.63 (s, 2H, CH ₂), 2.13 (s, 3H, CH ₃)
3,4-Dimethoxyphenylacetone[1]	6.82 (d, 1H, Ar-H), 6.76 (d, 1H, Ar-H), 6.71 (dd, 1H, Ar-H), 3.85 (s, 6H, 2xOCH ₃), 3.62 (s, 2H, CH ₂), 2.14 (s, 3H, CH ₃)
2',5'-Dimethylacetophenone[2]	7.47 (s, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.09 (d, 1H, Ar-H), 2.53 (s, 3H, COCH ₃), 2.46 (s, 3H, Ar-CH ₃), 2.33 (s, 3H, Ar-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
2,5-Dimethoxyphenylacetone	206.8, 153.6, 151.7, 127.8, 113.3, 112.0, 111.8, 55.9, 55.7, 49.8, 29.4
3,4-Dimethoxyphenylacetone	207.9, 149.0, 147.8, 130.5, 121.5, 112.5, 111.4, 55.9, 55.8, 50.3, 29.2
2',5'-Dimethylacetophenone	201.8, 137.9, 135.3, 132.0, 130.8, 129.0, 128.7, 29.8, 21.0, 20.7

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Major m/z Fragments
2,5-Dimethoxyphenylacetone	194 (M+), 151, 121, 91, 77, 43
3,4-Dimethoxyphenylacetone[1]	194 (M+), 151, 107, 77, 43
2',5'-Dimethylacetophenone	148 (M+), 133, 105, 91, 77, 43

Table 4: Infrared Spectroscopy Data (Liquid Film)



Compound	Key Absorption Bands (cm ⁻¹)
2,5-Dimethoxyphenylacetone	2950 (C-H), 1715 (C=O), 1500 (C=C, aromatic), 1220 (C-O, ether), 1040 (C-O, ether)
3,4-Dimethoxyphenylacetone[1]	2935 (C-H), 1710 (C=O), 1515 (C=C, aromatic), 1260 (C-O, ether), 1155 (C-O, ether), 1025 (C-O, ether)
2',5'-Dimethylacetophenone	2960 (C-H), 1685 (C=O), 1615 (C=C, aromatic), 1490 (C=C, aromatic)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4] Samples are dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[5] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Electron ionization mass spectra are generally obtained using a mass spectrometer with an ionization energy of 70 eV.[1] The sample is introduced via a direct insertion probe or through a gas chromatograph. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.[4] For liquid samples, a small amount is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Solid samples can be analyzed as a KBr pellet.[4] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualization

Due to a lack of specific research on the direct signaling pathways of 2,5-dimethoxyphenylacetone and its analogues, the following diagram illustrates the metabolic pathway of the parent compound, phenylacetone. Phenylacetone is known to be a metabolite of amphetamine in humans.[6]

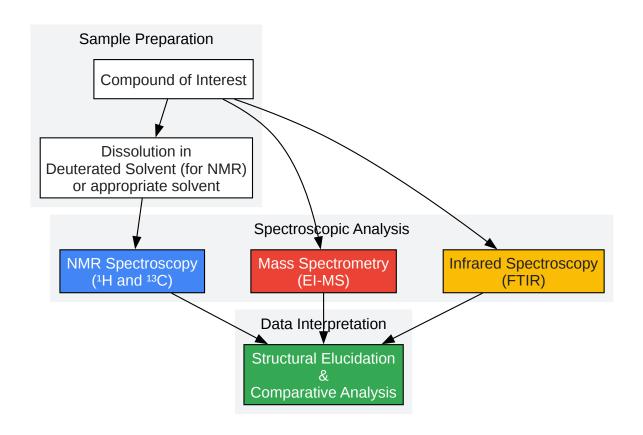




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Caption: Metabolic pathway of phenylacetone.

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of the target compounds.



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Caption: Experimental workflow for spectroscopic analysis.



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